rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis
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Overview
Description
rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis is a chiral compound with significant importance in various fields of chemistry and pharmacology This compound is characterized by its unique piperidine ring structure, which includes an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis typically involves the use of catalytic asymmetric synthesis methods. One common approach is the direct catalytic asymmetric synthesis of α-chiral primary amines. This method employs biomimetic chemocatalysis inspired by enzymatic transaminations to achieve the desired chiral configuration .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and enhanced properties for specific applications .
Scientific Research Applications
rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(3R,6R)-3-amino-6-phenylpiperidin-2-one, cis include other chiral piperidine derivatives, such as:
- rac-(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one
- rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino group and a phenyl group.
Properties
CAS No. |
57588-94-0 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3R,6R)-3-amino-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)/t9-,10-/m1/s1 |
InChI Key |
YMCIWBQWDBAHOC-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@@H](NC(=O)[C@@H]1N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC(=O)C1N)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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